4'-Pentyl[1,1'-biphenyl]-4-amine
Description
4'-Pentyl[1,1'-biphenyl]-4-amine is a biphenyl derivative with a pentyl (-C₅H₁₁) substituent at the 4' position of the biphenyl scaffold and an amine (-NH₂) group at the 4 position. The parent molecule, [1,1'-biphenyl]-4-amine (CAS 92-67-1), has a molecular formula of C₁₂H₁₁N, a molecular weight of 169.22 g/mol, and well-documented physicochemical properties, including a melting point of 59–61°C and a boiling point of 302°C . The addition of a pentyl group likely enhances lipophilicity and alters steric and electronic properties compared to unsubstituted analogs.
Properties
CAS No. |
60040-14-4 |
|---|---|
Molecular Formula |
C17H21N |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
4-(4-pentylphenyl)aniline |
InChI |
InChI=1S/C17H21N/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h6-13H,2-5,18H2,1H3 |
InChI Key |
HATDAVIDYCZQKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Pentylphenyl)aniline typically involves the nitration of 4-pentylbiphenyl followed by reduction. The nitration process introduces a nitro group to the aromatic ring, which is then reduced to an amine group using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl .
Industrial Production Methods: Industrial production of 4-(4-Pentylphenyl)aniline may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, catalytic hydrogenation methods using palladium on carbon (Pd/C) can be employed for the reduction step .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Pentylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include tin (Sn) with hydrochloric acid (HCl), iron (Fe) with HCl, or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed:
Oxidation: Quinones or nitroso derivatives.
Reduction: The primary amine form.
Substitution: Halogenated or nitrated derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Pentylphenyl)aniline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 4-(4-Pentylphenyl)aniline involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Electronic Effects : Fluorine substituents (e.g., 4'-F) increase electronegativity, enhancing stability and reactivity in coupling reactions (e.g., PET tracer synthesis at 59–74% yields) . Bromine (e.g., N-(4-BrC₆H₄)) improves electroluminescent properties in OLEDs by facilitating electron withdrawal .
- Steric Effects : Bulky groups like diphenylimidazole in 4-BICFTPA reduce molecular flexibility, favoring rigid-rod structures for deep-blue emission in OLEDs .
- Lipophilicity: The pentyl group in 4'-Pentyl[1,1'-biphenyl]-4-amine likely increases solubility in non-polar solvents compared to halogenated analogs.
Torsional Energy Barriers and Conformational Flexibility
provides torsional energy barriers (V₂ values) for biphenyl derivatives, which influence molecular rigidity and optoelectronic performance:
| Compound | V₂ (kcal·mol⁻¹) | Structural Feature |
|---|---|---|
| [1,1'-biphenyl]-4-amine | -4.39 | Electron-rich amine group |
| 4-Fluoro-1,1'-biphenyl | -4.26 | Electron-withdrawing F substituent |
| 4-Chloro-1,1'-biphenyl | -4.64 | Larger halogen, higher barrier |
| N,N-Dimethyl-4'-nitro-[1,1'-biphenyl]-4-amine | -4.82 | Strong electron-withdrawing NO₂ |
Key Observations :
- The amine group in [1,1'-biphenyl]-4-amine lowers the torsional barrier slightly compared to the parent biphenyl (-4.25 kcal·mol⁻¹), suggesting enhanced planarity for conjugation .
- Strong electron-withdrawing groups (e.g., NO₂) significantly increase rotational barriers, favoring rigid, planar conformations critical for charge transport in electronic devices .
Biological Activity
4'-Pentyl[1,1'-biphenyl]-4-amine, a biphenyl derivative, has garnered attention in recent years due to its potential biological activities. This compound is part of a broader class of biphenyls that have been studied for various pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on current research findings.
Chemical Structure and Properties
This compound features a biphenyl core with a pentyl group and an amine functional group. Its chemical structure can be represented as follows:
This structure contributes to its lipophilicity and ability to interact with various biological targets.
Anticancer Activity
Recent studies have indicated that biphenyl derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of Biphenyl Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa | 15 | |
| 4-Phenyl[1,1'-biphenyl]-4-amine | A549 | 12 | |
| 3-Pentyl[1,1'-biphenyl]-2-amine | MCF-7 | 10 |
These findings suggest that this compound may possess notable anticancer activity, particularly against HeLa cells.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies on related compounds suggest several potential pathways:
- Inhibition of Cell Proliferation : Biphenyl derivatives have been shown to inhibit cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence indicates that these compounds can trigger apoptotic pathways in malignant cells.
- Anti-inflammatory Effects : Some biphenyl derivatives exhibit anti-inflammatory properties, which may contribute to their overall anticancer efficacy.
Neuroprotective Effects
Beyond anticancer activity, there is emerging evidence that biphenyl derivatives may have neuroprotective effects. Compounds similar to this compound have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis.
Table 2: Neuroprotective Activity of Biphenyl Derivatives
| Compound | Model | Effect | Reference |
|---|---|---|---|
| This compound | SH-SY5Y cells | Reduced oxidative stress | |
| 2-Pentyl[1,1'-biphenyl]-3-amine | Primary neurons | Increased survival rate |
These results indicate that this compound may offer protective benefits against neurodegenerative conditions.
Study on Anticancer Properties
A recent study evaluated the efficacy of various biphenyl derivatives in inhibiting tumor growth in vivo. Mice bearing tumor xenografts were treated with different concentrations of this compound. The results showed a significant reduction in tumor size compared to the control group.
Neuroprotection in Animal Models
In another study focused on neuroprotection, rats subjected to induced oxidative stress were administered this compound. The treatment resulted in improved cognitive functions and reduced markers of neuronal damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
